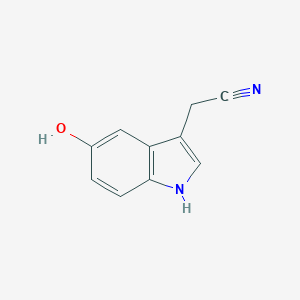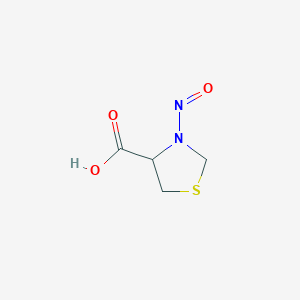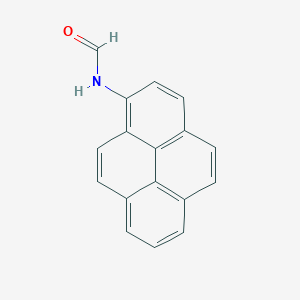
2-(5-hydroxy-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(5-hydroxy-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C10H8N2O . It is a member of hydroxyindoles . It is a potent activator of the TrkB receptor in mammalian neurons and is of interest because of its potential therapeutic uses .
Synthesis Analysis
The synthesis of “2-(5-hydroxy-1H-indol-3-yl)acetonitrile” involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of “2-(5-hydroxy-1H-indol-3-yl)acetonitrile” is characterized by the presence of a hydroxyindole group and an acetonitrile group . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .Physical And Chemical Properties Analysis
“2-(5-hydroxy-1H-indol-3-yl)acetonitrile” is a powder at room temperature . It has a molecular weight of 172.19 . Its InChI Code is 1S/C10H8N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3H2 .Scientific Research Applications
Multicomponent Reactions
Indoles, such as 2-(5-hydroxy-1H-indol-3-yl)acetonitrile, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in the synthesis of various organic compounds . In particular, they have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Biological and Pharmaceutical Activities
Indole-based compounds are important due to their biological and pharmaceutical activities . They have been used in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
Synthesis of Functionalized Indolin-2-ones
2-(5-hydroxy-1H-indol-3-yl)acetonitrile has been used in a three-component reaction for the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones .
Antiviral Activity
Indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)acetonitrile, have shown antiviral activity . They have been used in the synthesis of compounds that inhibit influenza A and Coxsackie B4 virus .
Antitubercular Activity
Indole derivatives have been used in the synthesis of compounds with antitubercular activity . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole have been investigated for their in vitro antitubercular activity .
Optical, Thermal, and Electroluminescence Properties
2-(5-hydroxy-1H-indol-3-yl)acetonitrile has been used in the synthesis of donor–π–acceptor fluorophores. These fluorophores have been studied for their optical, thermal, and electroluminescence properties .
Future Directions
The future directions for “2-(5-hydroxy-1H-indol-3-yl)acetonitrile” could involve further exploration of its therapeutic uses, particularly its role as an activator of the TrkB receptor . Additionally, more research could be done to fully understand its mechanism of action and its potential applications in the field of medicine .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-(5-hydroxy-1H-indol-3-yl)acetonitrile may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of similar compounds have been explored to recognize the nature of electronic and optical properties .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(5-hydroxy-1H-indol-3-yl)acetonitrile may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 17219 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Indole derivatives are known to possess various biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJOZJRCTYYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408821 | |
| Record name | 5-HYDROXYINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-hydroxy-1H-indol-3-yl)acetonitrile | |
CAS RN |
100929-86-0 | |
| Record name | 5-Hydroxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100929-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-HYDROXYINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)




![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)






